molecular formula C9H18N2OS B13013626 N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide

Cat. No.: B13013626
M. Wt: 202.32 g/mol
InChI Key: BAQPZMNQBNDXJF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide is an organic compound with a molecular formula of C9H19NOS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-(tetrahydro-2H-thiopyran-4-ylamino)ethanesulfonamide: A similar compound with a sulfonamide group instead of an acetamide group.

    Tetrahydro-2H-thiopyran-4-amine: A related compound with an amine group.

Uniqueness

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide is unique due to its specific structural features, such as the thiopyran ring and the dimethylamino group

Properties

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

N,N-dimethyl-2-(thian-3-ylamino)acetamide

InChI

InChI=1S/C9H18N2OS/c1-11(2)9(12)6-10-8-4-3-5-13-7-8/h8,10H,3-7H2,1-2H3

InChI Key

BAQPZMNQBNDXJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNC1CCCSC1

Origin of Product

United States

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